1-[3-Bromoprop-1-enyl]-4-chlorobenzene
Description
1-[3-Bromoprop-1-enyl]-4-chlorobenzene is an organic compound characterized by the presence of a bromine atom attached to a prop-1-enyl group and a chlorine atom attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
1-[(E)-3-bromoprop-1-enyl]-4-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGLXVQTNJCLME-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCBr)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CBr)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249145 | |
| Record name | 1-[(1E)-3-Bromo-1-propen-1-yl]-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60691-90-9, 42432-30-4 | |
| Record name | 1-[(1E)-3-Bromo-1-propen-1-yl]-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60691-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1E)-3-Bromo-1-propen-1-yl]-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromoprop-1-en-1-yl)-4-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-Bromoprop-1-enyl]-4-chlorobenzene can be synthesized through various methods. One common approach involves the bromination of 4-chlorostyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Bromoprop-1-enyl]-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-[3-Hydroxyprop-1-enyl]-4-chlorobenzene.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the double bond can yield 1-[3-Bromopropyl]-4-chlorobenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: 1-[3-Hydroxyprop-1-enyl]-4-chlorobenzene.
Oxidation: Epoxides or aldehydes.
Reduction: 1-[3-Bromopropyl]-4-chlorobenzene.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H8BrCl
- SMILES : C1=CC(=CC=C1/C=C/CBr)Cl
- InChI : InChI=1S/C9H8BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+
Organic Synthesis
1-[3-Bromoprop-1-enyl]-4-chlorobenzene serves as a versatile building block in organic synthesis. Its bromine and chlorine substituents make it an ideal candidate for various coupling reactions, enabling the formation of complex molecular structures.
Key Reactions :
- Cross-coupling reactions : Utilized in Suzuki and Heck reactions to form carbon-carbon bonds.
- Nucleophilic substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
Biological Applications
Research indicates that this compound exhibits biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity :
Studies have shown that halogenated compounds can inhibit bacterial communication and biofilm formation, crucial for bacterial virulence.
Cytotoxicity Against Cancer Cells :
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis through oxidative stress mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Ovarian Carcinoma | TBD | Induction of Apoptosis | |
| HeLa Cells | TBD | Oxidative Stress Induction |
Ovarian Cancer Study
A study focused on doxorubicin-resistant ovarian carcinoma cells showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers such as caspase activation.
Antioxidant Activity Assessment
Research evaluated the antioxidant capacity of halogenated derivatives, including this compound, indicating enhanced radical scavenging activity compared to non-halogenated counterparts.
Industrial Applications
The compound is also investigated for its utility in industrial applications, particularly in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-[3-Bromoprop-1-enyl]-4-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Propargyl bromide: Similar in structure but contains a triple bond instead of a double bond.
1-Bromo-2-propyne: Another related compound with a different arrangement of the bromine and alkyne groups.
Uniqueness: 1-[3-Bromoprop-1-enyl]-4-chlorobenzene is unique due to its combination of a bromine atom, a double bond, and a chlorine-substituted benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Biological Activity
1-[3-Bromoprop-1-enyl]-4-chlorobenzene, also known as 1-(E)-3-bromoprop-1-enyl-4-chlorobenzene, is an organic compound with the molecular formula C9H8BrCl. This compound has garnered attention due to its potential biological activities, including antimicrobial and cytotoxic properties. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following SMILES notation: C1=CC(=CC=C1/C=C/CBr)Cl. The compound features a bromopropenyl group attached to a chlorobenzene ring, which influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrCl |
| Molecular Weight | 233.52 g/mol |
| IUPAC Name | This compound |
| CAS Number | 60691-90-9 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL depending on the strain tested .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using human cancer cell lines such as HeLa and MCF-7. The compound showed promising results, inducing apoptosis in cancer cells at concentrations above 25 µM. The mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death .
Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of various compounds against antibiotic-resistant bacteria, this compound was included as a candidate. The study found that this compound not only inhibited growth but also reduced biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a treatment for chronic infections .
Study 2: Cancer Cell Line Testing
A comparative study analyzed the cytotoxic effects of several halogenated benzene derivatives, including this compound. Results indicated that this compound had a higher cytotoxic index than many of its analogs, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with membrane integrity.
- Cytotoxic Mechanism : Induces oxidative stress and activates apoptotic pathways through mitochondrial dysfunction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
